2-丁烯酰氯

描述

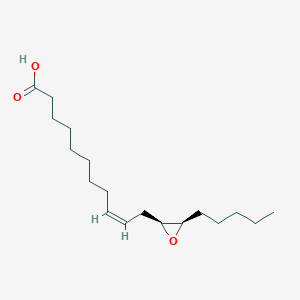

Molecular Structure Analysis

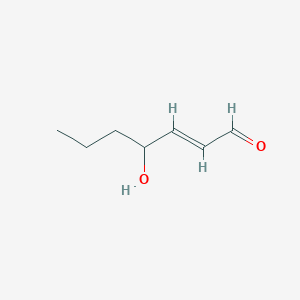

The molecular structure of 2-Butenoyl chloride consists of 4 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The molecule exists as a mixture of two conformers with the C(3)=C(2) and C(1)=O double bonds anti or syn to each other .Physical And Chemical Properties Analysis

2-Butenoyl chloride has a density of 1.1±0.1 g/cm3, a boiling point of 124.5±0.0 °C at 760 mmHg, and a vapour pressure of 12.7±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 36.2±3.0 kJ/mol and a flash point of 35.0±0.0 °C . The compound has a molar refractivity of 25.5±0.3 cm3 .科学研究应用

Synthesis of α,β-Unsaturated Esters

Crotonyl chloride is instrumental in the synthesis of α,β-unsaturated esters, which are valuable intermediates in organic synthesis . These esters serve as precursors for the production of fragrances, flavors, and pharmaceuticals. The compound’s ability to participate in conjugate addition reactions makes it a key reagent in creating complex molecular architectures.

Agrochemicals

In the agrochemical industry, crotonyl chloride is used to synthesize active ingredients for herbicides and insecticides . Its reactivity allows for the creation of compounds that can selectively target and control pest populations, contributing to crop protection and management.

Pharmaceuticals

Crotonyl chloride finds applications in pharmaceutical research, where it is used to develop new medicinal compounds . Its role in the formation of carbon-carbon and carbon-heteroatom bonds is crucial for constructing the molecular frameworks of potential therapeutic agents.

Dyestuff Manufacturing

The compound is utilized in the dyestuff field to produce colorants for textiles and inks . Through various organic reactions, crotonyl chloride can be transformed into vibrant dyes that exhibit stability and brightness.

Organic Synthesis

As a reagent in organic synthesis, crotonyl chloride is used to introduce the crotonyl group into various substrates, enabling the formation of diverse organic compounds . Its utility in different synthetic routes underscores its importance in chemical research and development.

安全和危害

2-Butenoyl chloride is a flammable liquid and vapour . It causes severe skin burns and eye damage . It may cause respiratory irritation . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes and remove any contact lenses if present . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

作用机制

Target of Action

Crotonyl chloride, also known as 2-Butenoyl chloride, Crotonoyl chloride, (E)-2-Butenoyl chloride, or (E)-but-2-enoyl chloride, is a compound that primarily targets the respiratory system . It is used in the synthesis of α,β-unsaturated esters .

Mode of Action

It is a reactive compound that can undergo various chemical reactions, including hydration .

Biochemical Pathways

Crotonyl chloride is involved in several biochemical pathways. It is a substrate for the enzyme short-chain enoyl-CoA hydratase (ECHS1), which catalyzes the hydration of various substrates, including crotonyl-CoA . This enzyme plays a crucial role in the β-oxidation of fatty acids and the catabolism of branched-chain amino acids .

Pharmacokinetics

It is known that the compound is a liquid at room temperature with a density of 1091 g/mL at 25 °C . It has a boiling point of 120-123 °C .

Result of Action

It is known that exposure to the compound can cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Crotonyl chloride. For instance, its reactivity can be affected by temperature and pH. It is stored at a temperature between 2-8°C to maintain its stability .

属性

IUPAC Name |

(E)-but-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO/c1-2-3-4(5)6/h2-3H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUIDDKTATZJFE-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

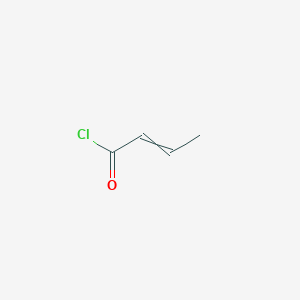

Canonical SMILES |

CC=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314046 | |

| Record name | trans-Crotonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | trans-Crotonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21640 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

625-35-4, 10487-71-5 | |

| Record name | trans-Crotonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crotonoyl chloride (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010487715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Crotonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crotonoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Crotonoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for crotonyl chloride?

A1: Crotonyl chloride has the molecular formula C4H5ClO and a molecular weight of 104.54 g/mol. Key spectroscopic data include:

- Raman and Infrared (IR) Spectroscopy: Studies have identified characteristic vibrational frequencies for crotonyl chloride in both fluid and solid phases, allowing for conformational analysis. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural determination, especially when analyzing the products of reactions involving crotonyl chloride. []

Q2: What precautions should be taken when handling crotonyl chloride?

A3: Crotonyl chloride is a lachrymator and should be handled with caution in a well-ventilated area or under a fume hood. [] It is also corrosive and moisture-sensitive, requiring storage under inert conditions.

Q3: How is crotonyl chloride used in organic synthesis?

A4: Crotonyl chloride is primarily used as an electrophilic acylating agent. Its reactions often involve the carbonyl group, leading to the formation of amides, esters, and other carbonyl-containing compounds. [, , , , , , , , , , , , , , , , , ]

Q4: Can you provide specific examples of reactions involving crotonyl chloride?

A4: Crotonyl chloride is employed in various reactions, including:

- Friedel-Crafts Acylation: Reacts with veratrole in the presence of aluminum chloride to yield phenyl vinyl ketones. []

- Schotten-Baumann Reaction: Used to synthesize amides like N-prop-2-ynylacrylamide and N-(prop-2-ynyl)but-2-enamide by reacting with the appropriate amines. []

- Formation of β-Lactams: Reacts with imines to generate β-lactams, although yields can be low with polyaromatic imines. []

- Synthesis of α-Ketophosphonates: Reacts with trimethyl phosphite to produce hydroxyvinyl phosphonates, which serve as precursors to diphosphonates. []

Q5: Does crotonyl chloride participate in any rearrangement reactions?

A6: Yes, crotonyl chloride can undergo [, ]-sigmatropic rearrangements under specific conditions. For instance, in the reaction with enamines of 4-substituted cyclohexanones, a multiple [, ]-sigmatropic rearrangement determines the stereochemistry of the resulting adamantane derivatives. []

Q6: How do structural modifications of crotonyl chloride influence its reactivity?

A6: The presence of the α,β-unsaturated carbonyl system significantly impacts the reactivity of crotonyl chloride:

- Influence of Substituents: The methyl group on the double bond influences the stereochemistry of reactions. For example, the reaction of crotonyl chloride with enamines leads to different diastereomeric products compared to acryloyl chloride. [, ]

Q7: Have computational methods been used to study crotonyl chloride?

A7: Yes, computational techniques such as ab initio calculations have been employed to:

- Determine Barriers to Internal Rotation: Used to calculate the energy barriers associated with rotation around the C-C single bond and the C-CH3 bond in crotonyl chloride, providing insights into its conformational preferences. []

- Validate Reaction Pathways: Ab initio calculations of activation energies have been used to support proposed reaction mechanisms for the thermal decomposition of crotonyl chloride and other acyl chlorides. []

Q8: Are there specific SHE regulations regarding the use and disposal of crotonyl chloride?

A8: Due to its corrosive and lachrymatory properties, crotonyl chloride should be handled and disposed of according to local regulations for hazardous waste. It is essential to consult relevant safety data sheets (SDS) before handling and disposing of this chemical.

Q9: What are some key applications of crotonyl chloride derivatives in medicinal chemistry?

A9: Crotonyl chloride is a valuable building block for synthesizing various bioactive molecules. For example:

- Dinocap (Acaricidal Fungicide): Synthesized using crotonyl chloride, which is generated from the reaction of crotonic acid and phosgene. []

- Dacomitinib (Antitumor Drug): Crotonyl chloride is used in one of the steps in the synthesis of dacomitinib, an irreversible inhibitor of EGFR, HER2, and HER4 tyrosine kinases. [, ]

- Neratinib (Antitumor Drug): This irreversible tyrosine kinase inhibitor, used to treat certain breast cancers, is synthesized through a multi-step process involving crotonyl chloride. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。